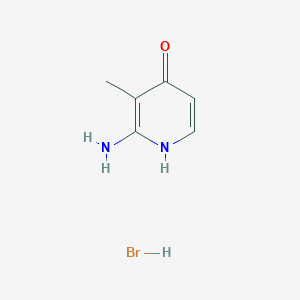
2-氨基-3-甲基-1H-吡啶-4-酮;氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” is a chemical compound with the empirical formula C6H8N2 . It is also known as 2-Amino-4-picoline . This compound is part of a class of organic compounds known as heterocyclic compounds .
Synthesis Analysis
The synthesis of pyridine derivatives like “2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” has been a subject of research for many years due to their significant therapeutic effects . Pyridines, dihydropyridines, and piperidines play eminent roles in medicinal, synthetic, and bio-organic chemistry .Molecular Structure Analysis
The molecular structure of “2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” can be represented by the SMILES stringCc1ccnc(N)c1 . This indicates that the compound has a pyridine ring with a methyl group (CH3) and an amino group (NH2) attached to it . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide” include a boiling point of 230 °C and a melting point of 96-99 °C . It is freely soluble in DMF and water, slightly soluble in aliphatic hydrocarbons and petroleum ether, and freely soluble in coal tar bases and lower alcohols .科学研究应用
Biomedical Applications
2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide: is a pyridine derivative that has shown potential in biomedical research. Pyridine derivatives, such as this compound, are often explored for their biological activity . They can serve as building blocks for pharmaceuticals due to their ability to interact with biological systems. For instance, they can be used to synthesize compounds with antimicrobial, antiviral, or anti-inflammatory properties.
Biochemistry Research
In biochemistry, this compound could be used to study enzyme reactions or metabolic pathways. Pyridine derivatives are known to act as inhibitors or activators of certain enzymes, which can help in understanding biochemical processes or in the development of new biochemical assays .
Pharmacology
Pharmacologically, 2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide may be utilized in the synthesis of drug candidates. Its structure is conducive to forming part of the scaffold of small-molecule drugs, potentially contributing to the treatment of diseases such as cancer or neurological disorders .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives could be explored for their therapeutic potential. Pyridinones, a related class of compounds, have been used in the design of drugs due to their ability to form hydrogen bonds and their favorable physicochemical properties .
Organic Synthesis
Organic chemists might employ 2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide in the synthesis of complex organic molecules. It could act as an intermediate in the construction of molecules with pyridine rings, which are common in many organic compounds, including natural products and pharmaceuticals .
Chemical Engineering
In chemical engineering, this compound could be involved in process development for the synthesis of materials or chemicals. Its reactivity with other compounds can be harnessed to create new materials with desired properties or to optimize production processes .
Environmental Science
Lastly, in environmental science, derivatives of this compound could be studied for their environmental impact. Understanding their degradation, interaction with other chemicals, and potential toxicity can inform environmental risk assessments and the development of safer chemicals .
属性
IUPAC Name |
2-amino-3-methyl-1H-pyridin-4-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.BrH/c1-4-5(9)2-3-8-6(4)7;/h2-3H,1H3,(H3,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGGYVYKVRCNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-1H-pyridin-4-one;hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

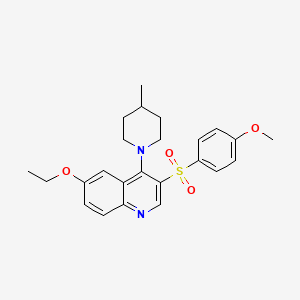
![1-ethyl-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2886470.png)
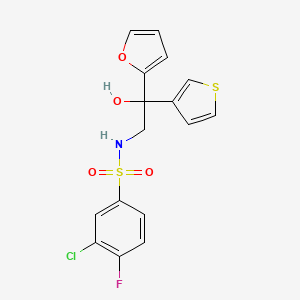

![6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2886475.png)
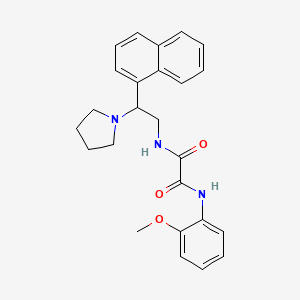
![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)
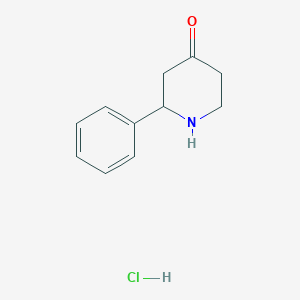
![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)
![N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2886485.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2886486.png)

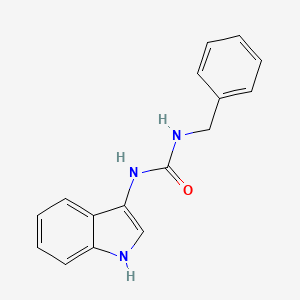
![(E)-N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2886492.png)